N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the methoxyphenyl group through a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with an indole ring instead of an oxadiazole ring.
N-(FURAN-2-YLMETHYL)-2-HYDROXYBENZOHYDRAZIDE: Contains a hydrazide group instead of an oxadiazole ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential bioactivity. The combination of the furan, methoxyphenyl, and oxadiazole rings makes this compound versatile for various applications in research and industry .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-5-2-4-12(10-13)17-19-16(24-20-17)8-7-15(21)18-11-14-6-3-9-23-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOKSBYPVLDNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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